Dansyl-DL-norleucine cyclohexylammonium salt
Overview
Description
Dansyl-DL-norleucine cyclohexylammonium salt is a chemical compound with the molecular formula C18H24N2O4S · C6H13N and a molecular weight of 463.63 g/mol . It is commonly used in proteomics research due to its fluorescent properties, which make it useful as a marker or probe in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-norleucine cyclohexylammonium salt typically involves the reaction of dansyl chloride with DL-norleucine in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt . The reaction conditions often include:
- Solvent: Methanol or other suitable organic solvents
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Large-scale reactors to handle increased volumes
- Continuous monitoring of reaction conditions to ensure consistency and purity
- Purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dansyl-DL-norleucine cyclohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The dansyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield oxidized dansyl derivatives.
- Reduction can produce reduced forms of the compound.
- Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Dansyl-DL-norleucine cyclohexylammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays to detect and quantify specific molecules.
Biology: Employed in protein labeling and tracking studies due to its fluorescent properties.
Medicine: Utilized in diagnostic assays to detect specific biomarkers in biological samples.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of Dansyl-DL-norleucine cyclohexylammonium salt involves its ability to fluoresce upon excitation with specific wavelengths of light. The dansyl group acts as the fluorescent moiety, emitting light when excited. This property makes it useful for tracking and detecting molecules in various assays. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparison with Similar Compounds
Similar Compounds
Dansyl-L-alanine cyclohexylammonium salt: Another dansylated amino acid with similar fluorescent properties.
Dansyl-L-phenylalanine cyclohexylammonium salt: Used in similar applications due to its fluorescence.
Uniqueness
Dansyl-DL-norleucine cyclohexylammonium salt is unique due to its specific structure, which combines the dansyl group with DL-norleucine and cyclohexylamine. This combination provides distinct fluorescent properties and makes it suitable for a wide range of applications in proteomics and biochemical research .
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.C6H13N/c1-4-5-10-15(18(21)22)19-25(23,24)17-12-7-8-13-14(17)9-6-11-16(13)20(2)3;7-6-4-2-1-3-5-6/h6-9,11-12,15,19H,4-5,10H2,1-3H3,(H,21,22);6H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZSGEVGMAPVCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004827 | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]norleucine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-65-8 | |
Record name | Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]norleucine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84540-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Dimethylamino)naphthalene-1-sulfonyl]norleucine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801004827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-norleucine, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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